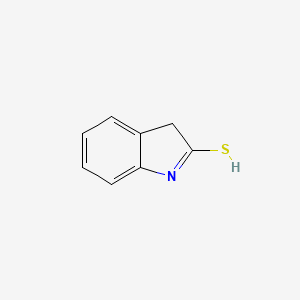

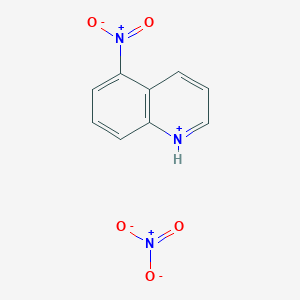

3H-indole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3H-indole-2-thiol, also known as CID-103, is a fully human immunoglobulin G1 anti-cluster of differentiation 38 monoclonal antibody. This compound is designed to recognize a unique epitope on the cluster of differentiation 38 molecule, which is expressed on the surface of various malignant cells. CID-103 has shown promising preclinical data, demonstrating enhanced activity against a broad array of malignancies and a better safety profile compared to other anti-cluster of differentiation 38 monoclonal antibodies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of CID-103 involves recombinant DNA technology to produce the monoclonal antibody in mammalian cell lines. The process includes the following steps:

Gene Cloning: The genes encoding the heavy and light chains of the antibody are cloned into expression vectors.

Transfection: These vectors are introduced into mammalian cells, such as Chinese hamster ovary cells, using transfection methods like electroporation.

Expression: The transfected cells are cultured in bioreactors under controlled conditions to express the antibody.

Purification: The antibody is purified from the culture medium using techniques like protein A affinity chromatography, ion exchange chromatography, and size exclusion chromatography.

Industrial Production Methods

In an industrial setting, the production of CID-103 is scaled up using large bioreactors. The process involves:

Cell Line Development: Stable cell lines are developed to ensure consistent antibody production.

Upstream Processing: Large-scale bioreactors are used to culture the cells and produce the antibody.

Downstream Processing: The antibody is purified using a series of chromatography steps to achieve high purity and yield.

Formulation: The purified antibody is formulated into a stable pharmaceutical product for clinical use.

Analyse Des Réactions Chimiques

Types of Reactions

CID-103 primarily undergoes binding reactions with its target, the cluster of differentiation 38 molecule. This binding can trigger various downstream effects, including:

Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody recruits immune cells to kill the target cells.

Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement system, leading to the lysis of target cells.

Common Reagents and Conditions

The primary reagent involved in the reactions of CID-103 is the cluster of differentiation 38 molecule on the surface of target cells. The binding conditions are physiological, typically occurring in the bloodstream or within tissues where the target cells reside.

Major Products Formed

The major products formed from the reactions of CID-103 are the lysed target cells and immune complexes resulting from the activation of immune effector functions.

Applications De Recherche Scientifique

CID-103 has several scientific research applications, including:

Cancer Therapy: CID-103 is being investigated for its potential to treat various cancers, particularly multiple myeloma and other hematological malignancies.

Immunotherapy: The compound is used in research to explore new immunotherapeutic strategies for targeting malignant cells.

Biological Studies: CID-103 serves as a tool to study the role of the cluster of differentiation 38 molecule in cell signaling and immune responses.

Drug Development: The compound is part of ongoing research to develop new therapeutic agents with improved efficacy and safety profiles.

Mécanisme D'action

CID-103 exerts its effects by binding to a unique epitope on the cluster of differentiation 38 molecule. This binding triggers several immune-mediated mechanisms, including:

Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody recruits natural killer cells and other immune cells to kill the target cells.

Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement system, leading to the formation of membrane attack complexes that lyse the target cells.

Direct Apoptosis Induction: In some cases, the binding of CID-103 to the cluster of differentiation 38 molecule can directly induce apoptosis in the target cells.

Comparaison Avec Des Composés Similaires

CID-103 is compared with other anti-cluster of differentiation 38 monoclonal antibodies, such as daratumumab and isatuximab. The unique aspects of CID-103 include:

Enhanced Activity: CID-103 has shown stronger activity against cluster of differentiation 38-expressing malignant cells in preclinical studies.

Improved Safety Profile: CID-103 demonstrates a better safety profile compared to other anti-cluster of differentiation 38 monoclonal antibodies, reducing certain safety issues observed with existing treatments.

List of Similar Compounds

Daratumumab: Another anti-cluster of differentiation 38 monoclonal antibody used in the treatment of multiple myeloma.

Isatuximab: An anti-cluster of differentiation 38 monoclonal antibody with similar applications in cancer therapy.

Propriétés

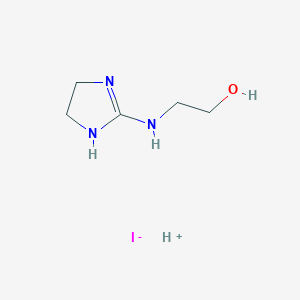

IUPAC Name |

3H-indole-2-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJWTYFTQNHSEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N=C1S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC=CC=C2N=C1S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[benzotriazol-1-yl-(4-methoxyphenyl)methyl]benzamide](/img/structure/B7778625.png)

![[3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene](/img/structure/B7778638.png)

![1-[(1,2-Benzothiazol-3-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7778656.png)

![1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7778673.png)